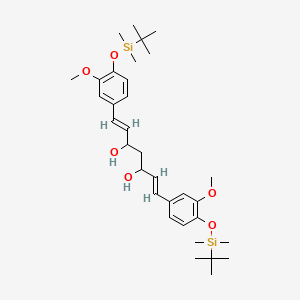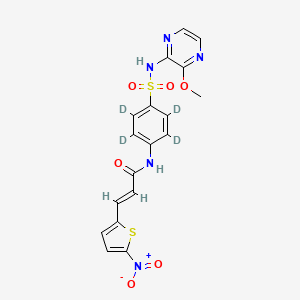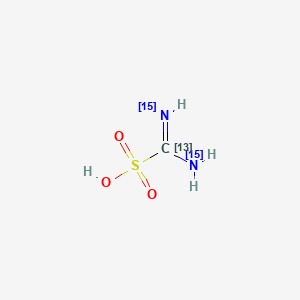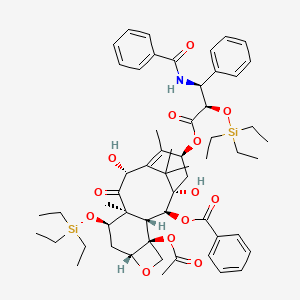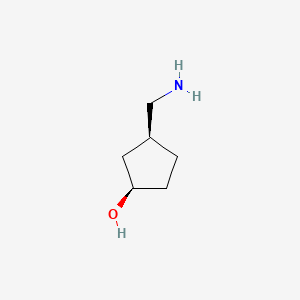
(1R,3S)-3-Aminomethyl-cyclopentanol
Descripción general
Descripción
“(1R,3S)-3-Aminomethyl-cyclopentanol” is a synthetic intermediate useful for pharmaceutical synthesis . It has the molecular formula C6H13NO and a molecular weight of 115.1748 .
Molecular Structure Analysis
The molecular structure of “(1R,3S)-3-Aminomethyl-cyclopentanol” consists of a cyclopentanol ring with an aminomethyl group attached. The molecular formula is C6H13NO . Unfortunately, specific details about the molecular structure analysis are not available in the search results.Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Kinetic Resolution
- Efficient multigram-scale synthesis of optical isomers of 3-(substituted-phenyl) cyclopentanols, including (1R,3S)-3-Aminomethyl-cyclopentanol, was achieved through lipase-catalyzed transesterification. This method demonstrated high efficiency, chemical yield, and enantioselectivity, making it practical for synthesizing biologically active compounds (Okumura et al., 2002).
Inhibition of β-Glucosidases
- Aminocyclopentitol inhibitors, such as (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, derived from D-glucose, showed significant inhibition of β-glucosidases. This suggests potential applications in treating diseases related to enzyme malfunction (Boss et al., 2000).
Involvement in Neuropharmacology
- The isomers (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic acid and (1R,3S)-1-aminocyclopentane-1,3-dicarboxylic acid were studied for their potency, efficacy, and selectivity at metabotropic excitatory amino acid receptors. These findings are relevant in understanding the neural mechanisms and potential therapeutic applications (Schoepp et al., 1991).
Antiviral and Antineoplastic Applications
- Enantiomerically pure isosteres of ribose, synthesized from L-aspartic acid, including (1S,3S)- and (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes, have been used to construct nucleoside analogs with significant antiviral and antineoplastic activities. This showcases the potential of these compounds in pharmaceutical development (Rapoport et al., 2003).
Other Notable Applications
- Various other studies have focused on synthesizing analogs and isomers of (1R,3S)-3-Aminomethyl-cyclopentanol for diverse applications, such as developing new scaffolds for inhibiting glycosidases, exploring stereochemistry in neuropharmacology, and understanding the role of these compounds in inhibiting enzyme synthesis (Nakahara et al., 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(1R,3S)-3-(aminomethyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2/t5-,6+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBNZASXRSXFRW-NTSWFWBYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289478 | |
| Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-Aminomethyl-cyclopentanol | |
CAS RN |
1110772-09-2 | |
| Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1110772-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,3S)-3-(Aminomethyl)cyclopentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




